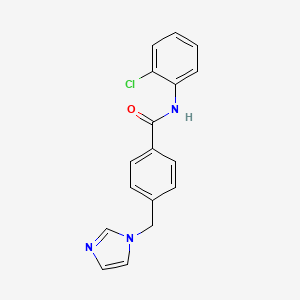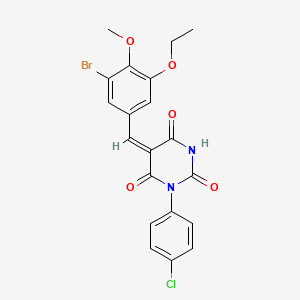
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide, also known as Clotrimazole, is a synthetic antifungal medication that is used to treat a wide range of fungal infections. Clotrimazole is a member of the azole family of antifungal agents, which work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.
Wirkmechanismus
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide works by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes. This leads to the disruption of fungal cell membrane integrity and ultimately, fungal cell death.
Biochemical and physiological effects:
In addition to its antifungal properties, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have a number of other biochemical and physiological effects. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to inhibit the activity of certain cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been shown to have anti-inflammatory properties and has been used in the treatment of inflammatory skin conditions such as psoriasis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has a number of advantages for use in laboratory experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. However, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has some limitations as well. It has a relatively narrow spectrum of activity and is not effective against all fungal pathogens. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be toxic to mammalian cells at high concentrations, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are a number of potential future directions for research involving N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide. One area of research is the development of new formulations of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide that are more effective against a wider range of fungal pathogens. Another area of research is the development of N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide analogs with improved pharmacokinetic properties. Additionally, N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to have potential as an anticancer agent, and further research in this area could lead to the development of new cancer treatments.
Synthesemethoden
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide can be synthesized by reacting 2-chloro-4-nitroaniline with 1-(1H-imidazol-1-yl)methanamine to form the corresponding 2-chloro-4-(1H-imidazol-1-ylmethyl)aniline. This intermediate is then reacted with benzoyl chloride to form N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been extensively studied for its antifungal properties and has been used in a variety of scientific research applications. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has been shown to be effective against a wide range of fungal pathogens, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. N-(2-chlorophenyl)-4-(1H-imidazol-1-ylmethyl)benzamide has also been studied for its potential use in the treatment of certain types of cancer, including breast cancer and prostate cancer.
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O/c18-15-3-1-2-4-16(15)20-17(22)14-7-5-13(6-8-14)11-21-10-9-19-12-21/h1-10,12H,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYNZINXFAPRIMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(C=C2)CN3C=CN=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-4-(imidazol-1-ylmethyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(benzyloxy)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5973870.png)
![2-chloro-N-({1-[(5-ethyl-3-isoxazolyl)carbonyl]-3-piperidinyl}methyl)benzamide](/img/structure/B5973882.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(3-methylbenzyl)-2,7-diazaspiro[4.5]decane](/img/structure/B5973897.png)
![4-[(5-bromo-4-{3-[(4-chlorophenyl)amino]-2-cyano-3-oxo-1-propen-1-yl}-2-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5973904.png)
![ethyl 1-[(1-acetyl-4-piperidinyl)carbonyl]-3-(2,4-difluorobenzyl)-3-piperidinecarboxylate](/img/structure/B5973911.png)

![2-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-{[1-(2-pyrimidinyl)-3-piperidinyl]methyl}-1,3-oxazole-4-carboxamide](/img/structure/B5973922.png)
![1-methyl-2-[(4-phenyl-1-piperazinyl)carbonyl]-1H-indole](/img/structure/B5973936.png)
![7-butyl-3,9-dimethyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B5973957.png)
![7-(3,4-dimethoxybenzyl)-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B5973959.png)
![4-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5973964.png)
![2-{4-(4,4-dimethyl-2,6-dioxocyclohexylidene)-4-[(4-methoxyphenyl)amino]butyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5973972.png)
![2-(1-{[2-(2-fluoro-5-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-2-piperidinyl)-1H-benzimidazole](/img/structure/B5973980.png)
